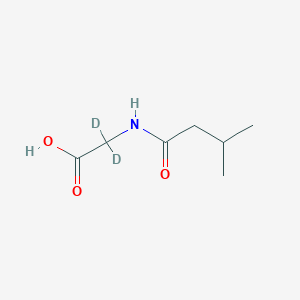

N-Isovaleroylglycine-d2

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2,2-dideuterio-2-(3-methylbutanoylamino)acetic acid |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/i4D2 |

InChI Key |

ZRQXMKMBBMNNQC-APZFVMQVSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)CC(C)C |

Canonical SMILES |

CC(C)CC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of N-Isovaleroylglycine-d2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovaleroylglycine-d2, the deuterium-labeled analogue of N-isovalerylglycine, serves a critical role in modern biomedical and diagnostic sciences. Its primary biological significance lies in its application as a stable isotope-labeled internal standard for the accurate quantification of N-isovalerylglycine in biological matrices. This is of paramount importance in the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder of leucine catabolism. This technical guide provides a comprehensive overview of the biological context of N-isovalerylglycine, the analytical methodologies employing its deuterated counterpart, and the clinical relevance of its precise measurement.

Introduction: The Metabolic Basis of Isovaleric Acidemia and the Role of N-Isovaleroylglycine

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzyme catalyzes a crucial step in the catabolism of the branched-chain amino acid leucine: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3][4] A deficiency in IVD leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, 3-hydroxyisovaleric acid, and isovalerylcarnitine.[2][4]

The accumulation of these metabolites is toxic, leading to a range of clinical presentations, from severe neonatal-onset ketoacidosis to a chronic intermittent form and even asymptomatic individuals identified through newborn screening.[1][2] A key detoxification pathway in the body involves the conjugation of the excess isovaleryl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase, to form the non-toxic and water-soluble compound N-isovalerylglycine, which is then excreted in the urine.[5][6] Consequently, elevated levels of N-isovalerylglycine in urine and blood are a hallmark biochemical indicator of IVA.[1][3]

This compound: The Gold Standard for Quantitative Analysis

The accurate measurement of N-isovalerylglycine is crucial for the diagnosis, monitoring, and management of IVA. Stable isotope dilution analysis using a deuterated internal standard is the gold standard for quantitative mass spectrometry. This compound, being chemically identical to the endogenous analyte but with a different mass, is the ideal internal standard for this purpose.

The use of a deuterated internal standard corrects for variability in sample preparation, matrix effects (ion suppression or enhancement in the mass spectrometer source), and instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Quantitative Data in Isovaleric Acidemia

The concentration of N-isovalerylglycine is significantly elevated in individuals with IVA compared to healthy controls. The following tables summarize typical quantitative data found in the literature.

Table 1: Urinary N-Isovaleroylglycine Concentrations

| Patient Group | N-Isovaleroylglycine Concentration (mmol/mol creatinine) | Reference |

| Healthy Controls | Not typically detected or at very low levels | [7] |

| IVA Patients (Metabolically Mild/Intermediate) | 15 to 195 | [8] |

| IVA Patients (Metabolically Severe) | Up to 3300 | [8] |

| IVA Patient (Case Study 1) | 3200 | |

| IVA Patient (Case Study 2) | 1050 |

Table 2: Amniotic Fluid N-Isovaleroylglycine Concentrations for Prenatal Diagnosis

| Pregnancy Status | N-Isovaleroylglycine Concentration (ng/mL) | Reference |

| Normal Pregnancy (11 cases) | Not detected (one case at 6 ng/mL) | [7] |

| At-risk Pregnancy (Affected Fetus, 2 cases) | 957 and 556 | [7] |

| At-risk Pregnancy (Unaffected Fetus, 3 cases) | 18, 18, and 17 | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of N-isovalerylglycine using this compound as an internal standard.

Analysis of N-Isovaleroylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a composite based on established methods for organic acid analysis in urine.

4.1.1. Sample Preparation and Derivatization

-

Sample Collection: Collect a random urine sample in a sterile, preservative-free container. Store the sample at -20°C until analysis.

-

Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound solution (concentration will depend on the expected range of the analyte and instrument sensitivity).

-

Acidification: Adjust the pH of the urine sample to <2 with 5M HCl.

-

Extraction: Perform a liquid-liquid extraction with ethyl acetate. Vortex the sample vigorously and centrifuge to separate the phases. Collect the organic (upper) layer. Repeat the extraction process.

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

4.1.2. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivatives of N-isovalerylglycine and this compound.

Analysis of Acylcarnitines and Acylglycines in Dried Blood Spots (DBS) by LC-MS/MS for Newborn Screening

This protocol is a representative workflow for newborn screening applications.

4.2.1. Sample Preparation

-

DBS Punching: Punch a 3 mm disk from the dried blood spot into a 96-well microtiter plate.

-

Extraction and Internal Standard Addition: Add 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards, including this compound, to each well.

-

Elution: Agitate the plate on a shaker for 30 minutes at room temperature to elute the analytes.

-

Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new 96-well plate.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Derivatization (Butylation): Reconstitute the dried residue in 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes to form butyl esters.

-

Final Preparation: Evaporate the butanolic-HCl and reconstitute the sample in the initial mobile phase for injection.

4.2.2. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for N-isovalerylglycine butyl ester and N-isovalerylglycine-d2 butyl ester should be monitored. An example of MRM transitions is provided in Table 3.

Table 3: Exemplary MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Isovaleroylglycine (Butyl Ester) | 216.2 | 86.1 | 15 |

| This compound (Butyl Ester) | 218.2 | 86.1 | 15 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Mandatory Visualizations

Leucine Catabolism Pathway and the Defect in Isovaleric Acidemia

Caption: Leucine catabolism pathway illustrating the enzymatic block in IVA.

Experimental Workflow for Newborn Screening of Isovaleric Acidemia

References

- 1. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]

- 2. researchgate.net [researchgate.net]

- 3. metbio.net [metbio.net]

- 4. erndim.org [erndim.org]

- 5. babysfirsttest.org [babysfirsttest.org]

- 6. babysfirsttest.org [babysfirsttest.org]

- 7. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]

- 8. aurametrix.weebly.com [aurametrix.weebly.com]

N-Isovaleroylglycine-d2: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for N-Isovaleroylglycine-d2. This deuterated analog of N-Isovaleroylglycine serves as a valuable internal standard for mass spectrometry-based quantitative analysis, aiding in the study of metabolic disorders such as isovaleric acidemia. The incorporation of deuterium at a stable position provides a distinct mass shift, enabling precise differentiation from the endogenous analyte.

Core Concepts and Applications

N-Isovaleroylglycine is an acyl glycine that accumulates in individuals with isovaleric acidemia, an inherited metabolic disorder affecting the breakdown of the amino acid leucine.[1][2] The quantitative analysis of N-Isovaleroylglycine in biological samples is crucial for the diagnosis and monitoring of this condition.[3][4] Deuterated stable isotopes, such as this compound, are the preferred internal standards for such analyses due to their similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing and instrument response.[5][6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of glycine-2,2-d2 with isovaleric acid or an activated derivative thereof. The use of glycine-2,2-d2 as the deuterated precursor ensures the stable incorporation of two deuterium atoms on the alpha-carbon of the glycine moiety.

Proposed Synthesis Pathway

A common and effective method for amide bond formation is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). An alternative approach involves the conversion of isovaleric acid to a more reactive species, such as an acid chloride or an N-hydroxysuccinimide (NHS) ester, followed by reaction with glycine-2,2-d2.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis via N-Hydroxysuccinimide (NHS) Ester

This protocol details the synthesis of this compound starting from isovaleric acid and glycine-2,2-d2 using an NHS ester intermediate.

Materials:

-

Isovaleric acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Glycine-2,2-d2

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Activation of Isovaleric Acid:

-

In a round-bottom flask, dissolve isovaleric acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (1.1 eq) portion-wise while stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash with a small amount of cold DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude isovalerate-NHS ester.

-

-

Coupling with Glycine-2,2-d2:

-

In a separate flask, dissolve glycine-2,2-d2 (1.0 eq) in a mixture of water and dimethylformamide.

-

Add triethylamine (2.5 eq) to the glycine solution to act as a base.

-

Add the crude isovalerate-NHS ester (dissolved in a small amount of DMF) dropwise to the glycine solution with vigorous stirring.

-

Let the reaction proceed at room temperature overnight.

-

-

Work-up and Extraction:

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy is recommended to achieve high purity.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol: Purification

1. Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until turbidity is observed.

-

Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

2. Column Chromatography (if necessary):

-

If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually adding methanol.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

3. Purity and Identity Confirmation:

-

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

-

The identity and isotopic enrichment should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Data Presentation

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Method of Determination |

| Molecular Formula | C₇H₁₁D₂NO₃ | - |

| Molecular Weight | 161.19 g/mol | Calculated |

| Exact Mass | 161.0998 Da | Mass Spectrometry |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry / NMR |

| Chemical Purity | ≥ 98% | HPLC |

| Melting Point | 87 - 90 °C (for non-deuterated)[8] | Differential Scanning Calorimetry (DSC) |

| Solubility | Soluble in DMSO and Methanol[1] | Experimental |

Note: The melting point is provided for the non-deuterated analog as a reference. The solubility is also based on the non-deuterated form.

Conclusion

The synthesis and purification of this compound are critical for its application as a reliable internal standard in clinical and research settings. The methods outlined in this guide provide a robust framework for obtaining this deuterated compound with high purity and isotopic enrichment. Careful execution of the experimental protocols and rigorous analytical characterization are paramount to ensure the quality and performance of the final product.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-ISOVALERYLGLYCINE | 16284-60-9 [chemicalbook.com]

- 3. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Isovaleroylglycine | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Isovaleroylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, biological significance, and analytical methodologies for N-Isovaleroylglycine-d2. This deuterated analog of N-Isovaleroylglycine serves as a valuable internal standard for mass spectrometry-based quantification in clinical and research settings.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of N-Isovaleroylglycine.[1] The primary difference between the two is the presence of two deuterium atoms on the glycine backbone, which results in a higher molecular weight. This isotopic labeling is crucial for its use as an internal standard in quantitative analyses, as it co-elutes with the endogenous analyte but is distinguishable by its mass-to-charge ratio.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁D₂NO₃ | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

Table 2: Physical and Chemical Properties of N-Isovaleroylglycine

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [2][3][4] |

| Molecular Weight | 159.18 g/mol | [2][3] |

| Melting Point | 87 - 90 °C | [2] |

| Physical Description | Solid | [2] |

| Solubility | DMSO: 5 mg/ml, Methanol: 1 mg/ml | [4] |

| XLogP3 | 1.5 | [2] |

Biological Significance and Metabolic Pathway

N-Isovaleroylglycine is a naturally occurring acylglycine that is a key biomarker for the inborn error of metabolism known as isovaleric acidemia.[4][5] This autosomal recessive disorder is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in the catabolism of the branched-chain amino acid, leucine.[5][6]

The accumulation of isovaleryl-CoA due to this enzymatic defect leads to its alternative metabolism through conjugation with glycine, forming N-Isovaleroylglycine, which is then excreted in the urine.[5] Therefore, elevated levels of N-Isovaleroylglycine in urine are a primary diagnostic marker for isovaleric acidemia.[4]

The metabolic pathway leading to the formation of N-Isovaleroylglycine is depicted below.

Caption: Simplified metabolic pathway of leucine catabolism.

Experimental Protocols

Synthesis of this compound

Materials:

-

Glycine-d2

-

Isovaleryl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolution: Dissolve glycine-d2 in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine to the solution to act as a base and scavenger for the HCl produced during the reaction.

-

Acylation: Cool the mixture in an ice bath. Slowly add isovaleryl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: General workflow for the synthesis of this compound.

Analytical Methodology: Quantification by LC-MS/MS

The quantification of N-Isovaleroylglycine in biological samples, such as urine or plasma, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is the ideal internal standard for this analysis.

Sample Preparation:

-

Spiking: A known amount of this compound internal standard is added to the biological sample.

-

Extraction: The analyte and internal standard are extracted from the sample matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Derivatization (Optional): In some methods, derivatization may be employed to improve chromatographic properties or ionization efficiency.

-

Reconstitution: The extracted and dried sample is reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected into a liquid chromatograph, typically a reverse-phase column, to separate N-Isovaleroylglycine from other matrix components.

-

Ionization: The eluent from the LC is introduced into the mass spectrometer, where the molecules are ionized, usually by electrospray ionization (ESI).

-

Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both N-Isovaleroylglycine and the this compound internal standard.

-

Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of N-Isovaleroylglycine in the original sample by referencing a calibration curve.

Caption: Analytical workflow for N-Isovaleroylglycine quantification.

References

- 1. Documents download module [ec.europa.eu]

- 2. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Isovalerylglycine | C7H15NO2 | CID 90201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000678) [hmdb.ca]

- 5. N-Isovaleroylglycine | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-acylglycines: gas chromatographic mass spectrometric identification and determination in urine by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effect of N-Isovaleroylglycine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the kinetic isotope effect (KIE) related to N-Isovaleroylglycine-d2, a deuterated isotopologue of a key biomarker for the inborn error of metabolism, isovaleric acidemia (IVA). While direct experimental data on the KIE of this compound is not presently available in published literature, this document constructs a robust theoretical framework based on established principles of enzyme kinetics, metabolic pathways, and isotopic substitution. We will explore the underlying biochemistry, propose detailed experimental protocols for elucidating the KIE, present hypothetical data based on analogous systems, and visualize the core concepts through signaling pathway and workflow diagrams. This guide serves as a foundational resource for researchers interested in the metabolism of deuterated compounds and their potential therapeutic applications.

Introduction: The Biochemical Context

1.1 Isovaleric Acidemia and N-Isovaleroylglycine

Isovaleric acidemia (IVA) is an autosomal recessive metabolic disorder characterized by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] IVD plays a crucial role in the catabolism of the branched-chain amino acid leucine, specifically catalyzing the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3][4] In individuals with IVA, the impaired function of IVD leads to the accumulation of isovaleryl-CoA and its metabolites.

The body attempts to detoxify the excess isovaleryl-CoA by conjugating it with glycine to form N-isovaleroylglycine, which is then excreted in the urine.[5] Consequently, elevated levels of N-isovaleroylglycine serve as a primary diagnostic marker for IVA.[6][7]

1.2 The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[8] This effect is most pronounced when the isotopic substitution occurs at a position where a chemical bond is broken or formed in the rate-determining step of the reaction—a scenario known as a primary KIE.[9] The substitution of hydrogen (¹H) with deuterium (²H or D) can lead to a significant KIE because it doubles the atomic mass, which can substantially lower the vibrational frequency of the C-H bond and increase the activation energy for bond cleavage.[8][10] The study of KIE is a powerful tool for elucidating reaction mechanisms and is increasingly leveraged in drug development to slow down metabolic processes at specific sites, thereby improving pharmacokinetic profiles.[8]

1.3 this compound and the Hypothetical KIE

This compound is the deuterated form of N-isovaleroylglycine.[11] A kinetic isotope effect would not be observed in the formation of N-isovaleroylglycine itself from isovaleryl-CoA and glycine, as no C-H bonds are broken in this conjugation reaction catalyzed by glycine N-acyltransferase. However, a significant primary KIE is anticipated in the preceding metabolic step: the dehydrogenation of isovaleryl-CoA by IVD.

If the isovaleryl-CoA precursor is deuterated at the α- and/or β-positions, the C-D bond cleavage by IVD would be slower than the corresponding C-H bond cleavage. This would, in turn, reduce the rate of formation of the downstream product, 3-methylcrotonyl-CoA, and potentially alter the flux through the detoxification pathway leading to this compound. This guide will focus on the theoretical KIE of this upstream, rate-limiting enzymatic reaction.

Leucine Catabolism and N-Isovaleroylglycine Formation Pathway

The catabolism of leucine to acetyl-CoA and acetoacetate is a multi-step process occurring within the mitochondria. A deficiency in the IVD enzyme disrupts this pathway, leading to the accumulation of isovaleryl-CoA and its subsequent conversion to N-isovaleroylglycine.

Hypothetical Kinetic Data for Isovaleryl-CoA Dehydrogenase

To quantify the kinetic isotope effect, one would compare the steady-state kinetic parameters of IVD with both the non-deuterated (h-isovaleryl-CoA) and deuterated (d-isovaleryl-CoA) substrates. The following tables summarize hypothetical data that would be expected from such an experiment, assuming deuteration at the α- and β-carbons of the isovaleryl moiety.

Table 1: Hypothetical Steady-State Kinetic Parameters for IVD

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Isovaleryl-CoA (h) | 1.0 | 112.5 | 84.4 | 8.44 x 10⁷ |

| Isovaleryl-CoA-d2 (d) | 1.1 | 28.1 | 21.1 | 1.92 x 10⁷ |

Note: The Km and Vmax for the non-deuterated substrate are based on published values for recombinant human IVD.[12]

Table 2: Calculated Kinetic Isotope Effects

| Parameter | KIE Value (kH/kD) | Interpretation |

|---|---|---|

| DVmax | 4.0 | A significant primary KIE is observed, indicating that C-H(D) bond cleavage is rate-limiting. |

| D(Vmax/Km) | 4.4 | This value reflects the KIE on the first irreversible step, confirming that C-H(D) bond cleavage is part of the rate-determining sequence. |

Proposed Experimental Protocols

4.1. In Vitro IVD Enzyme Kinetics Assay

This protocol describes a method to determine the kinetic parameters of IVD using an electron transfer flavoprotein (ETF) reduction assay.

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA). Prepare stock solutions of purified recombinant human IVD, electron transfer flavoprotein (ETF), and the substrates (h- and d-isovaleryl-CoA).

-

Assay Mixture: In a temperature-controlled spectrophotometer cuvette, combine the assay buffer, a fixed concentration of ETF (e.g., 10 µM), and a fixed concentration of IVD (e.g., 50 nM).

-

Reaction Initiation: Initiate the reaction by adding the substrate (either h- or d-isovaleryl-CoA) at varying concentrations (e.g., 0.1 to 20 µM).

-

Data Collection: Monitor the reaction by observing the decrease in absorbance of oxidized ETF at 438 nm over time. The rate of ETF reduction is directly proportional to the rate of isovaleryl-CoA dehydrogenation.

-

Data Analysis: Calculate the initial velocity (v₀) for each substrate concentration. Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each isotopic substrate.

-

KIE Calculation: Calculate DVmax and D(Vmax/Km) by taking the ratio of the values obtained for the h- and d-substrates.

4.2. Cell-Based Assay for N-Isovaleroylglycine Formation

This protocol describes a method to assess the impact of the KIE on the formation of N-isovaleroylglycine in a cellular context.

Methodology:

-

Cell Culture: Culture human fibroblasts or hepatocytes in appropriate media. For IVA modeling, cells from a patient with a confirmed IVD deficiency could be used, or IVD expression could be knocked down in a healthy cell line using siRNA.

-

Substrate Loading: Incubate the cells with a medium containing a stable isotope-labeled leucine precursor (e.g., ¹³C-leucine) and either normal glycine or a heavy-isotope labeled glycine (e.g., ¹⁵N-glycine) to facilitate tracking. Divide cells into two groups: one treated with normal isovaleric acid and the other with isovaleric acid-d2.

-

Sample Collection: After a set incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

-

Metabolite Extraction: Perform a metabolite extraction from the supernatant using a method such as protein precipitation with cold methanol followed by centrifugation.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically quantify the concentrations of N-isovaleroylglycine and this compound.

-

Data Analysis: Compare the relative amounts of the deuterated and non-deuterated N-isovaleroylglycine formed. A lower rate of formation for the deuterated species would be indicative of an upstream kinetic isotope effect on the IVD-catalyzed step.

Visualizing the Primary Kinetic Isotope Effect

The primary KIE arises from the difference in the zero-point vibrational energy (ZPE) between a C-H bond and a C-D bond. The C-D bond has a lower ZPE due to the greater mass of deuterium. Because the vibrational modes are largely lost in the transition state of the bond-breaking reaction, the C-D bond requires more energy to reach the transition state, resulting in a slower reaction rate.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for understanding and investigating the kinetic isotope effect of this compound's metabolic precursor. The central hypothesis is that deuteration of isovaleryl-CoA at the positions of C-H bond cleavage will result in a significant primary kinetic isotope effect on the IVD-catalyzed reaction. This would manifest as a slower rate of metabolism for the deuterated substrate, a concept with important implications.

For researchers in drug development, exploiting the KIE could offer a novel therapeutic strategy for IVA. A deuterated form of leucine or a related precursor might slow the production of isovaleryl-CoA, thereby reducing the accumulation of toxic metabolites during metabolic crises. For scientists in metabolic research, the experimental protocols outlined here provide a clear roadmap for validating this hypothesis and quantifying the KIE in this critical metabolic pathway. Future experimental studies are essential to confirm the magnitude of this effect and to explore its potential clinical utility.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isovaleryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. epfl.ch [epfl.ch]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Kinetic and spectral properties of isovaleryl-CoA dehydrogenase and interaction with ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isovaleroylglycine-d2 as a Biomarker for Metabolic Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isovaleroylglycine and its deuterated internal standard, N-Isovaleroylglycine-d2, as a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder. This document details the underlying metabolic pathways, presents quantitative data, outlines experimental protocols for detection, and discusses the clinical significance of this important biomarker.

Introduction to Isovaleric Acidemia and the Role of N-Isovaleroylglycine

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzyme catalyzes the third step in the breakdown of the branched-chain amino acid leucine, specifically the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[1][3] A defect in IVD leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, 3-hydroxyisovaleric acid, isovalerylcarnitine (C5-carnitine), and N-isovalerylglycine (IVG).[1][2] The accumulation of these metabolites, particularly isovaleric acid, is toxic and can lead to severe metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor.[2][4]

N-isovalerylglycine is formed as a detoxification product through the conjugation of excess isovaleryl-CoA with glycine.[5] This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) and potentially its paralogue, GLYATL1.[5][6] The resulting N-isovalerylglycine is then excreted in the urine, making it a key and highly specific biomarker for the diagnosis of IVA.[7]

Quantitative Data Presentation

The concentration of N-isovalerylglycine is significantly elevated in individuals with Isovaleric Acidemia compared to healthy individuals. The following tables summarize the quantitative data from various studies across different biological matrices.

Table 1: Urinary N-Isovaleroylglycine Concentrations

| Population | Concentration Range (mmol/mol creatinine) | Reference(s) |

| Healthy/Control | 0 - 3.7 | [8] |

| IVA (Metabolically Mild/Intermediate) | 15 to 195 | [3] |

| IVA (Metabolically Severe) | Up to 3300 | [3] |

| IVA (Symptomatic) | >3400 | [3] |

| IVA (Patient Case) | 4000 | [9] |

Table 2: N-Isovaleroylglycine Concentrations in Dried Blood Spots (DBS)

| Population | Concentration Range (nmol/mL) | Reference(s) |

| Control Newborns | 0.17 ± 0.03 | [10] |

| Newborns on Antibiotics (High C5-carnitine) | 0.22 ± 0.05 | [10] |

| IVA Patients | 1.3 to 80.0 | [10] |

Table 3: N-Isovaleroylglycine Concentrations in Amniotic Fluid

| Population | Concentration Range (ng/mL) | Reference(s) |

| Normal Pregnancy | Not detected - 6 | [11] |

| Unaffected At-Risk Pregnancy | 17 - 18 | [11] |

| Affected At-Risk Pregnancy (IVA) | 556 - 957 | [11] |

Metabolic Pathway and Detoxification

The deficiency of isovaleryl-CoA dehydrogenase disrupts the normal catabolism of leucine, leading to the accumulation of isovaleryl-CoA. To mitigate the toxicity of this accumulating metabolite, the body utilizes alternative detoxification pathways, primarily through conjugation with glycine and carnitine.

The following diagram illustrates the metabolic pathway of leucine degradation, highlighting the enzymatic block in Isovaleric Acidemia and the subsequent formation of N-isovalerylglycine.

Experimental Protocols

The accurate quantification of N-isovalerylglycine is crucial for the diagnosis and management of Isovaleric Acidemia. This is typically achieved using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with the use of a stable isotope-labeled internal standard like this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the quantification of N-isovalerylglycine from biological samples.

Detailed Methodologies

4.2.1. Sample Preparation

-

Urine:

-

Thaw frozen urine samples to room temperature and vortex.

-

Centrifuge at approximately 2000 x g for 5 minutes to pellet any precipitate.

-

To a 100 µL aliquot of the supernatant, add the this compound internal standard.

-

Acidify the sample with a few drops of 5N HCl.

-

Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate (e.g., 2 x 1 mL).

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Dried Blood Spots (DBS):

-

Punch out a 3.2 mm or 6 mm disc from the dried blood spot card.[12]

-

Place the disc in a microcentrifuge tube or a well of a 96-well plate.

-

Add a methanol-based extraction solution containing the this compound internal standard.

-

Agitate or sonicate the sample to facilitate extraction.

-

Centrifuge to pellet the filter paper and any precipitated proteins.

-

Transfer the supernatant to a new tube or well and evaporate to dryness.

-

4.2.2. Derivatization for GC-MS Analysis

To increase volatility for GC-MS analysis, N-isovalerylglycine must be derivatized. A common method is silylation:

-

To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

4.2.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the N-isovalerylglycine derivative and its deuterated internal standard.

-

4.2.4. LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.

-

Liquid Chromatograph (LC) Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate N-isovalerylglycine from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for N-isovalerylglycine and this compound.

-

The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification in mass spectrometry.[6] This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium atoms.

Key advantages of using this compound include:

-

Correction for Matrix Effects: It co-elutes with the endogenous analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.

-

Compensation for Sample Loss: Any loss of analyte during sample preparation (extraction, derivatization) will be mirrored by a proportional loss of the internal standard.

-

Improved Precision and Accuracy: By calculating the ratio of the analyte peak area to the internal standard peak area, variability in injection volume and instrument response can be normalized.

The following diagram illustrates the principle of using a deuterated internal standard in quantitative mass spectrometry.

Conclusion

N-Isovaleroylglycine is a highly specific and sensitive biomarker for the diagnosis and monitoring of Isovaleric Acidemia. Its quantification in biological fluids, particularly urine and dried blood spots, is a cornerstone of newborn screening programs and the ongoing management of affected individuals. The use of a stable isotope-labeled internal standard, this compound, in conjunction with mass spectrometry-based analytical methods, ensures the accuracy and reliability of these critical diagnostic tests. This technical guide provides a foundational understanding for researchers and clinicians working in the field of inborn errors of metabolism and highlights the importance of this biomarker in improving patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Proteomic Workflows for Biomarker Identification Using Mass Spectrometry — Technical and Statistical Considerations during Initial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hanc.info [hanc.info]

- 9. Isovalerylglycine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. researchgate.net [researchgate.net]

- 11. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

N-Isovaleroylglycine: A Comprehensive Technical Guide on its Discovery, History, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovaleroylglycine (IVG) is a critical biomarker in the diagnosis and management of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine catabolic pathway. First identified in 1967, this N-acylglycine represents a key detoxification product, formed by the conjugation of isovaleryl-CoA with glycine. This technical guide provides an in-depth exploration of the discovery and history of IVG as a metabolite, detailing its biochemical significance, the analytical methodologies for its detection, and its role in clinical diagnostics and patient monitoring. Quantitative data are presented in structured tables, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Discovery and Historical Context

The discovery of N-Isovaleroylglycine is intrinsically linked to the identification of Isovaleric Acidemia (IVA), the first recognized organic aciduria. In 1966, Tanaka and colleagues described a new inborn error of metabolism in two siblings who presented with recurrent episodes of vomiting, lethargy, and a characteristic odor of "sweaty feet"[1][2]. This distinctive odor was later attributed to the accumulation of isovaleric acid.

A pivotal breakthrough came in 1967 when Tanaka and Isselbacher isolated and identified a previously unknown compound in large amounts from the urine of these patients.[3][4][5] Through meticulous analytical work, including nuclear magnetic resonance, mass spectrometry, and infrared spectra, they conclusively identified this compound as N-isovalerylglycine.[3] This was the first demonstration of N-isovalerylglycine in any biological material.[3] The presence of this metabolite strongly supported the hypothesis that the enzymatic defect in IVA was at the level of isovaleryl-CoA dehydrogenase (IVD), which is responsible for the conversion of isovaleryl-CoA to β-methylcrotonyl-CoA in the leucine degradation pathway.[3]

The formation of N-isovalerylglycine is now understood as a detoxification mechanism to eliminate the toxic accumulation of isovaleric acid.[6] This discovery laid the foundation for the diagnostic use of urinary IVG and therapeutic strategies involving glycine supplementation to enhance this detoxification pathway.[7][8][9]

Biochemical Pathway of N-Isovaleroylglycine Formation

N-Isovaleroylglycine is an acyl glycine formed from the catabolism of the branched-chain amino acid leucine.[10][11][12] In individuals with a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), the metabolic pathway of leucine is disrupted, leading to the accumulation of isovaleryl-CoA.[1][7][13]

To mitigate the toxicity of accumulating isovaleryl-CoA, the body utilizes an alternative pathway involving glycine conjugation. The enzyme Glycine N-acyltransferase (GLYAT), located in the mitochondria, catalyzes the transfer of the isovaleryl group from isovaleryl-CoA to the amino group of glycine.[11][12][14][15] This reaction forms N-isovalerylglycine, a water-soluble and less toxic compound that can be readily excreted in the urine.[6]

Quantitative Data

The urinary excretion of N-isovalerylglycine is a hallmark of Isovaleric Acidemia.[7] Its concentration can vary significantly depending on the severity of the enzyme deficiency and the individual's metabolic state. Newborn screening programs have identified individuals with milder biochemical phenotypes who may even be asymptomatic.[7]

| Parameter | Metabolically Mild/Intermediate Phenotype | Metabolically Severe Phenotype | Normal/Control | Source |

| Urine N-Isovaleroylglycine | 15 to 195 mmol/mol creatinine | Up to 3300 mmol/mol creatinine | Not typically detected | [7] |

| Amniotic Fluid N-Isovaleroylglycine (Affected Fetus) | 556 to 957 ng/ml | - | Not detected or < 6 ng/ml | [16] |

| Amniotic Fluid N-Isovaleroylglycine (Unaffected Fetus at risk) | 17 to 18 ng/ml | - | Not detected or < 6 ng/ml | [16] |

Experimental Protocols

The identification and quantification of N-isovalerylglycine are crucial for the diagnosis and monitoring of IVA. Several analytical techniques have been developed and refined over the years.

Synthesis of N-Isovaleroylglycine (Reference Standard)

A reference standard is essential for the accurate identification and quantification of N-isovalerylglycine in biological samples. The synthesis is typically achieved by the reaction of isovaleryl chloride with glycine.[3]

Protocol:

-

Dissolve glycine in a suitable alkaline solution.

-

Slowly add isovaleryl chloride to the glycine solution with constant stirring and cooling.

-

Maintain the alkaline pH of the reaction mixture by adding a base as needed.

-

After the reaction is complete, acidify the solution to precipitate the N-isovalerylglycine.

-

Collect the precipitate by filtration and purify it by recrystallization from a suitable solvent system (e.g., ether and ethyl acetate).[3]

-

Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, nuclear magnetic resonance (NMR), and mass spectrometry.[3]

Analysis of N-Isovaleroylglycine in Urine and Amniotic Fluid

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the quantitative analysis of N-isovalerylglycine.

Sample Preparation (Urine/Amniotic Fluid):

-

Acidify the sample (e.g., urine or amniotic fluid) with hydrochloric acid.

-

Extract the N-isovalerylglycine using an organic solvent such as ethyl acetate or diethyl ether.[3]

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatize the residue to increase its volatility for GC-MS analysis. A common method is methylation using diazomethane to form the methyl ester of N-isovalerylglycine.[3] For LC-MS/MS, derivatization may not be necessary.

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a suitable capillary column.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to ensure the separation of analytes.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity and specificity.[16]

Stable Isotope Dilution Analysis: For highly accurate quantification, a stable isotope-labeled internal standard, such as [4,4,4-D3]Isovalerylglycine, is added to the sample before extraction.[16] The ratio of the analyte to the internal standard is measured by mass spectrometry, which corrects for any sample loss during preparation and analysis.[16]

Clinical Significance and Diagnostic Utility

The measurement of N-isovalerylglycine in urine is a cornerstone in the diagnosis of Isovaleric Acidemia.[7][17] Its presence is a more reliable diagnostic marker than blood levels of isovaleric acid, especially during periods of remission when isovaleric acid levels may be only mildly elevated.[6]

Newborn Screening: Expanded newborn screening programs utilizing tandem mass spectrometry (MS/MS) to detect elevated levels of isovalerylcarnitine (C5-carnitine) in dried blood spots have been instrumental in the early diagnosis of IVA.[2][18] A positive newborn screen for elevated C5-carnitine is typically followed up with urinary organic acid analysis to confirm the diagnosis by identifying the characteristic peak of N-isovalerylglycine.[2][18]

Prenatal Diagnosis: In families with a history of IVA, prenatal diagnosis can be performed by measuring the concentration of N-isovalerylglycine in amniotic fluid.[16] Elevated levels are indicative of an affected fetus, allowing for early intervention and management planning.[16]

Therapeutic Monitoring: Urinary N-isovalerylglycine levels can also be monitored to assess the effectiveness of treatment, which often includes a low-protein diet and supplementation with glycine and/or L-carnitine.[7][8][9] Increased excretion of IVG following glycine supplementation can indicate a positive therapeutic response.[8][9]

Conclusion

The discovery of N-Isovaleroylglycine was a landmark event in the field of inborn errors of metabolism. From its initial identification as an "unknown compound" to its current status as a key diagnostic biomarker for Isovaleric Acidemia, the journey of N-isovalerylglycine highlights the power of analytical chemistry in elucidating disease pathophysiology. For researchers and drug development professionals, a thorough understanding of the history, biochemistry, and analytical methodologies associated with this metabolite is essential for developing improved diagnostic tools and novel therapeutic strategies for individuals with Isovaleric Acidemia and other related metabolic disorders.

References

- 1. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isovalerylglycine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. N-Isovaleroylglycine | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 13. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medlink.com [medlink.com]

- 18. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to N-Isovaleroylglycine-d2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of N-Isovaleroylglycine-d2. This deuterated internal standard is a crucial tool for the accurate quantification of N-isovalerylglycine, a significant biomarker in the study of metabolic disorders, particularly isovaleric acidemia.

Introduction to N-Isovaleroylglycine and its Deuterated Analog

N-Isovaleroylglycine is an acylglycine that accumulates in individuals with isovaleric acidemia, an inherited metabolic disorder affecting the leucine catabolism pathway.[1][2] Its detection and quantification in biological fluids are essential for the diagnosis and monitoring of this condition. This compound, a stable isotope-labeled version of the molecule, serves as an ideal internal standard for mass spectrometry-based analytical methods. Its near-identical chemical and physical properties to the endogenous analyte, with a distinct mass difference, allow for precise and accurate quantification by correcting for variations during sample preparation and analysis.[3][4]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound and its other deuterated variants (e.g., d9) for research purposes. The quality and specifications of the product can vary between suppliers. Researchers should carefully consider parameters such as chemical purity and isotopic enrichment to ensure the reliability of their experimental results. Below is a summary of commercially available N-Isovaleroylglycine deuterated standards.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formats |

| MedChemExpress | This compound | 1219795-09-1 | C₇H₁₁D₂NO₃ | 161.20 | >98% (by HPLC) | Not specified | Solid |

| Santa Cruz Biotechnology | N-Iso Valerylglycine-d9 | 1330037-21-2 | C₇H₄D₉NO₃ | 168.24 | Not specified | Not specified | Solid |

| Toronto Research Chemicals (via Fisher Scientific) | N-Iso Valerylglycine-d9 | 1330037-21-2 | C₇H₄D₉NO₃ | 168.24 | Not specified | Not specified | 2.5mg |

Note: Data is compiled from publicly available information on supplier websites. For the most current and detailed specifications, it is recommended to consult the Certificate of Analysis (CoA) provided by the supplier for a specific lot number.

Experimental Protocols: Quantification of N-Isovaleroylglycine in Biological Samples using LC-MS/MS

The use of this compound as an internal standard is central to the accurate quantification of N-isovalerylglycine in biological matrices such as urine and blood by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Butylation of Urinary Acylglycines

This protocol is adapted from methodologies described for the analysis of acylglycines in urine.[5]

-

Sample Collection: Collect a random urine sample. For quantitative analysis, it is advisable to normalize the results to creatinine concentration.

-

Internal Standard Spiking: To a defined volume of urine (e.g., 100 µL), add a known amount of this compound solution in a suitable solvent (e.g., methanol).

-

Derivatization with Butanolic HCl:

-

Add 1 mL of 3N butanolic HCl to the urine sample.

-

Incubate the mixture at 65°C for 20 minutes to convert the acylglycines to their butyl esters.

-

After incubation, evaporate the sample to dryness under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of water/acetonitrile with formic acid).

LC-MS/MS Analysis

The following are general guidelines for setting up an LC-MS/MS method for the analysis of N-isovalerylglycine butyl ester and its deuterated internal standard.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of these compounds.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is typical.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for the detection of the butyl esters of acylglycines.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high selectivity and sensitivity.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| N-Isovalerylglycine (butyl ester) | [M+H]⁺ | To be determined empirically | Positive ESI |

| This compound (butyl ester) | [M+H]⁺ | To be determined empirically | Positive ESI |

Note: The specific m/z values for the precursor and product ions of the butylated derivatives need to be optimized for the specific instrument being used. This typically involves infusing a standard solution of the analyte and its deuterated analog into the mass spectrometer to determine the optimal fragmentation pattern.

Signaling Pathways and Metabolic Context

N-Isovaleroylglycine is a key metabolite in the context of leucine metabolism. A defect in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then conjugated with glycine to form N-isovalerylglycine for excretion.

Caption: Leucine catabolism and the formation of N-Isovaleroylglycine in Isovaleric Acidemia.

Experimental Workflow for Acylglycine Analysis

The overall workflow for the quantification of N-isovalerylglycine in a research setting involves several key stages, from sample acquisition to data analysis.

Caption: A typical experimental workflow for the quantification of N-isovalerylglycine.

References

N-Isovaleroylglycine-d2: A Technical Guide for Researchers

Introduction

N-Isovaleroylglycine-d2 is the deuterium-labeled form of N-isovalerylglycine, a key biomarker for the metabolic disorder isovaleric acidemia. This condition is an inborn error of leucine metabolism, characterized by a deficiency of the enzyme isovaleryl-CoA dehydrogenase. The accumulation of isovaleryl-CoA leads to its conjugation with glycine to form N-isovalerylglycine, which is then excreted in the urine. The deuterated form, this compound, is crucial for accurate quantification of its non-labeled counterpart in biological samples, typically serving as an internal standard in mass spectrometry-based assays.

Core Molecular Information

Below is a summary of the key identifiers and properties of this compound.

| Property | Value |

| CAS Number | 1219795-09-1[1] |

| Molecular Formula | C₇H₁₁D₂NO₃[1] |

| Molecular Weight | 161.20 g/mol [1] |

| IUPAC Name | 2,2-dideuterio-2-(3-methylbutanoylamino)acetic acid[2] |

| Canonical SMILES | CC(C)CC(=O)NC([2H])([2H])C(=O)O |

Physicochemical and Spectrometric Data

| Property | Value (for N-Isovaleroylglycine) |

| Melting Point | 87 - 90 °C[3] |

| Solubility | DMSO: 5 mg/ml, Methanol: 1 mg/ml[4] |

| ¹H NMR (600 MHz, H₂O, pH 6.98) | δ (ppm): 0.92 (d, 6H), 2.00 (m, 1H), 2.17 (d, 2H), 3.74 (s, 2H)[3] |

| ¹³C NMR | δ (ppm): 22.5, 25.8, 41.5, 43.6, 173.8, 175.9 |

| MS-MS (Negative Ion Mode) | m/z: 74.0249 (100%), 98.0611 (7.20%), 72.04417 (3.10%), 56.01365 (3%), 114.09253 (2.90%) |

Leucine Metabolism and Isovaleric Acidemia

The primary relevance of N-isovalerylglycine is in the context of leucine metabolism and the diagnosis of isovaleric acidemia. The following diagram illustrates the catabolic pathway of leucine and the metabolic block that leads to the formation of N-isovalerylglycine.

Caption: Leucine catabolism and the formation of N-isovalerylglycine in isovaleric acidemia.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are often proprietary to the manufacturers and clinical laboratories that perform testing for isovaleric acidemia. However, a general workflow for its use as an internal standard in a quantitative mass spectrometry assay is described below.

General Workflow for Quantification of N-Isovaleroylglycine in Urine

The following diagram outlines the typical steps involved in using this compound for the quantitative analysis of N-isovalerylglycine in a urine sample.

Caption: Workflow for quantitative analysis using an internal standard.

Principle of Use as an Internal Standard:

This compound is an ideal internal standard for the quantification of N-isovalerylglycine because it is chemically identical to the analyte, but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished by a mass spectrometer. By adding a known amount of the deuterated standard to each sample at the beginning of the sample preparation process, any loss of analyte during extraction and analysis can be corrected for. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the concentration of the analyte, leading to more accurate and precise measurements.

References

An In-depth Technical Guide to the Safety and Handling of N-Isovaleroylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Isovaleroylglycine-d2, a deuterated form of a key biomarker associated with the metabolic disorder Isovaleric Acidemia. Given the limited direct data on the deuterated compound, this guide extrapolates from the known properties of N-Isovaleroylglycine and general principles for handling similar laboratory chemicals.

Compound Identification and Properties

This compound is the isotopically labeled version of N-Isovaleroylglycine, where two hydrogen atoms on the glycine moiety have been replaced with deuterium. This labeling is often utilized in metabolic research and diagnostic applications to serve as an internal standard.

Table 1: Physicochemical Properties of N-Isovaleroylglycine and Related Compounds

| Property | N-Isovaleroylglycine | This compound (Calculated) | Notes |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₁D₂NO₃ | Deuterium substitution on the glycine backbone. |

| Molecular Weight | 159.18 g/mol [1][2] | Approx. 161.20 g/mol | Increased mass due to two deuterium atoms. |

| Appearance | White to off-white solid[2] | Assumed to be a white to off-white solid. | Physical appearance is unlikely to change with deuteration. |

| Melting Point | 87 - 90 °C[1] | Expected to be similar to the non-deuterated form. | Isotopic substitution has a minimal effect on melting point. |

| Solubility | Soluble in DMSO (5 mg/ml) and Methanol (1 mg/ml)[3] | Expected to have similar solubility. | Deuteration does not significantly alter solubility in common organic solvents. |

| Storage Temperature | -20°C[3] | Recommended storage at -20°C. | To ensure long-term stability. |

| Stability | Stable for ≥ 4 years at -20°C[3] | Expected to have similar long-term stability. | Stable under recommended storage conditions. |

Hazard Identification and Safety Precautions

The safety profile of this compound is primarily inferred from its non-deuterated analogue. The primary hazard identified for N-Isovaleroylglycine is serious eye irritation.

Table 2: GHS Hazard Information for N-Isovaleroylglycine

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Serious Eye Damage/Eye Irritation (Category 2) |

| Warning | H319: Causes serious eye irritation.[1] | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P317: If eye irritation persists: Get medical help. |

General Handling Guidelines:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.

Experimental Protocols and Handling Procedures

Generalized Synthesis Workflow

The synthesis would likely involve the acylation of glycine-2,2-d2 with isovaleryl chloride or a similar activated form of isovaleric acid.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Isovaleroylglycine in Biological Matrices using N-Isovaleroylglycine-d2 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Isovaleroylglycine (IVG) in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard, N-Isovaleroylglycine-d2 (IVG-d2), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is particularly relevant for researchers studying inborn errors of metabolism, such as Isovaleric Acidemia, where IVG is a key biomarker.

Introduction

N-Isovaleroylglycine is an acylglycine that accumulates in individuals with Isovaleric Acidemia, an inherited metabolic disorder affecting the catabolism of the amino acid leucine. Accurate and precise quantification of IVG in biological fluids is crucial for the diagnosis and monitoring of this condition. The stable isotope dilution technique, employing a deuterated internal standard, is the gold standard for quantitative bioanalysis using mass spectrometry. The deuterated analog, this compound, co-elutes with the endogenous analyte and exhibits nearly identical chemical and physical properties during extraction, chromatography, and ionization. This allows for reliable correction of analytical variability, leading to highly accurate and reproducible results.

Experimental

Materials and Reagents

-

N-Isovaleroylglycine (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Internal Standard Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Isovaleroylglycine and this compound in methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Isovaleroylglycine stock solution with 50:50 methanol:water to create calibration standards.

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile for plasma samples or in 50:50 methanol:water for urine samples.

Sample Preparation

Plasma:

-

To 50 µL of plasma, add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine:

-

Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.

-

Combine 20 µL of the urine supernatant with 180 µL of the internal standard working solution in 50:50 methanol:water.

-

Vortex briefly.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation of the analyte from other matrix components.

| Time (min) | %B |

| 0.0 | 5 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Isovaleroylglycine | 160.1 | 86.1 | 15 |

| This compound | 162.1 | 88.1 | 15 |

Results and Discussion

Method Validation

The analytical method was validated for linearity, precision, and accuracy.

Linearity: The calibration curve was linear over the concentration range of 10 to 5000 ng/mL. A linear regression with a 1/x weighting factor was used.

| Parameter | Value |

| Concentration Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Precision and Accuracy: Intra- and inter-assay precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, and High).

Intra-Assay Precision and Accuracy:

| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Recovery) |

| Low | 30 | ≤ 15% | 85 - 115% |

| Mid | 300 | ≤ 15% | 85 - 115% |

| High | 3000 | ≤ 15% | 85 - 115% |

Inter-Assay Precision and Accuracy:

| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Recovery) |

| Low | 30 | ≤ 15% | 85 - 115% |

| Mid | 300 | ≤ 15% | 85 - 115% |

| High | 3000 | ≤ 15% | 85 - 115% |

Visualizations

Caption: Experimental workflow for the quantification of N-Isovaleroylglycine.

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of N-Isovaleroylglycine in biological samples using this compound as an internal standard. The method is robust, reproducible, and suitable for research applications in the study of metabolic disorders. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the reliability of the quantitative data.

Application Notes and Protocols for the Quantitative Bioanalysis of N-Isovaleroylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovaleroylglycine is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting the leucine catabolism pathway. Accurate and precise quantification of N-Isovaleroylglycine in biological matrices is essential for clinical diagnostics and research. N-Isovaleroylglycine-d2, a stable isotope-labeled derivative, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and reproducibility by correcting for matrix effects and variations during sample processing.

This document provides a detailed protocol for the quantitative bioanalysis of N-Isovaleroylglycine in human plasma using this compound as an internal standard. The described method is intended for research and analytical applications.

Biochemical Context: Leucine Catabolism Pathway